2-(2-Amino-3-bromophenyl)acetic acid
Description
2-(2-Amino-3-bromophenyl)acetic acid is a brominated aromatic acetic acid derivative featuring an amino group at the 2-position and a bromine atom at the 3-position on the phenyl ring. Such derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for antimitotic agents like Combretastatin A-4 and Vancomycin analogs . The amino and bromine substituents likely influence electronic properties, reactivity, and intermolecular interactions (e.g., hydrogen bonding), which are critical for biological activity and crystallinity.
Properties
IUPAC Name |
2-(2-amino-3-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUTEUVARIOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-3-bromophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed:
Oxidation: Nitro-2-(2-amino-3-bromophenyl)acetic acid.
Reduction: 2-(2-Amino-phenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Drug Development
The compound serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for interactions with various receptors, particularly glutamate receptors, which are crucial in synaptic transmission and neuronal excitability . Preliminary studies suggest that it may influence synaptic functions, making it a candidate for further research in therapeutic applications related to neuropharmacology.
Synthesis of Substituted Compounds
2-(2-Amino-3-bromophenyl)acetic acid is employed as a reagent for synthesizing substituted 2-aminoimidazole-4-ones, which have potential applications in treating various conditions, including cancer and inflammation . The compound's bromine substitution enhances its reactivity and biological activity compared to other amino acids.
Case Study 1: Interaction with Glutamate Receptors
Research has indicated that this compound interacts with glutamate receptors, suggesting its role in modulating synaptic transmission. This interaction is vital for developing drugs aimed at treating neurological disorders such as Alzheimer's disease and epilepsy .
Case Study 2: Antithrombotic Activity
Another study explored the compound's potential antithrombotic properties, indicating that derivatives of this amino acid could inhibit factor Xa, a crucial enzyme in the coagulation cascade. This finding opens avenues for developing anticoagulant therapies .
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Phenylacetic Acid Derivatives
Notes:
- Steric and electronic effects from substituent positions (e.g., 2-amino vs. 4-methoxy) significantly alter crystal packing. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O–H⋯O hydrogen-bonded dimers , whereas amino-substituted analogs may exhibit N–H⋯O interactions.
Biological Activity
2-(2-Amino-3-bromophenyl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol
- Melting Point : 212-215 °C
- CAS Number : 79422-73-4
Biological Activity Overview
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Similar structures are known to exhibit antioxidant effects, which can mitigate oxidative stress in biological systems.
- Potential Anticancer Effects : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The amino group can form hydrogen bonds with biological receptors, enhancing binding affinity and specificity.
- Hydrophobic Interactions : The bromophenyl group engages in hydrophobic interactions, influencing the compound's ability to penetrate cellular membranes.
- Enzyme Modulation : It may modulate the activity of specific enzymes, impacting various biochemical pathways.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Comments |
|---|---|---|
| 2-Amino-2-(4-bromophenyl)acetic Acid | Antimicrobial, anticancer | Similar structure with notable reactivity |
| Indole Derivatives | Antiviral, anti-inflammatory, antioxidant | Known for broad biological applications |
| 2-Amino-2-(4-chlorophenyl)acetic Acid | Moderate antibacterial activity | Less reactive than brominated counterparts |
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. For instance, studies reported minimum inhibitory concentration (MIC) values against various pathogens:
- E. coli : MIC of 0.0195 mg/mL
- Bacillus mycoides : MIC of 0.0048 mg/mL
- Candida albicans : MIC of 0.0048 mg/mL
These findings indicate a strong potential for use in treating infections caused by these microorganisms .
Antioxidant Effects
Compounds structurally related to this compound have shown significant antioxidant activity in vitro. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.
Anticancer Potential
Studies involving similar compounds have highlighted their potential as anticancer agents. For example, certain derivatives have been shown to inhibit cancer cell lines effectively, suggesting that further exploration of this compound could yield promising results in cancer therapy.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates:
- High gastrointestinal absorption
- Ability to cross the blood-brain barrier
Toxicological assessments reveal that while the compound has irritant properties, it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
